Introduction: The Phenoxy Acetamide Scaffold in Modern Drug Discovery
Introduction: The Phenoxy Acetamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-(4-Propionylphenoxy)acetamide: Structure, Properties, Synthesis, and Potential Applications
The phenoxy acetamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Its structural versatility, combining an ether linkage with an amide group, allows for fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular conformation. This adaptability has made it a cornerstone in the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, and antioxidant agents.[1][2][3][4][5][6]
This technical guide focuses on a specific, yet underexplored, member of this class: 2-(4-Propionylphenoxy)acetamide . While primarily available as a research chemical and organic building block, its structure suggests intriguing possibilities for biological activity based on the established pharmacology of its analogs.[7] This document serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of its chemical structure, physicochemical properties, a robust protocol for its synthesis, and an exploration of its potential therapeutic applications grounded in the broader context of phenoxy acetamide pharmacology.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. 2-(4-Propionylphenoxy)acetamide is a molecule that incorporates a phenyl ring substituted with a propionyl group and an acetamide moiety linked via an ether bond.
The key identifiers and physicochemical properties are summarized below. As experimental data for this specific molecule is not widely published, predicted values from validated computational models are included to provide a functional baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-(4-Propionylphenoxy)acetamide | [8] |
| CAS Number | 445232-54-2 | [7][8] |
| Molecular Formula | C₁₁H₁₃NO₃ | [7] |
| Molecular Weight | 207.23 g/mol | [7][8] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OCC(=O)N | [7] |
| InChI Key | NWMHSVVSALXBQM-UHFFFAOYSA-N | [8] |
| Predicted LogP | 1.3 - 1.8 | |
| Predicted Polar Surface Area | 66.4 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 | |
| Purity (Typical) | ≥95% | [8] |
| Storage Conditions | Store in a cool, dry place. Cold-chain transportation may be required. | [7] |
Section 2: Synthesis and Purification
The proposed synthesis reacts 4'-hydroxypropiophenone with 2-chloroacetamide in the presence of a mild base. This method is favored for its high yield, operational simplicity, and use of readily available starting materials.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis workflow for 2-(4-Propionylphenoxy)acetamide.
Step-by-Step Experimental Protocol
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Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-hydroxypropiophenone (10.0 g, 66.6 mmol), 2-chloroacetamide (7.45 g, 79.9 mmol, 1.2 eq), and potassium carbonate (18.4 g, 133.2 mmol, 2.0 eq).
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Rationale: Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenolate in situ. An excess ensures complete deprotonation. Acetone is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
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Reaction: Add 150 mL of acetone to the flask. Stir the suspension and heat to reflux (approximately 56°C).
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Monitoring: Maintain reflux for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
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Trustworthiness: TLC provides a reliable, real-time method to validate the consumption of the starting phenol and the formation of the more polar product, ensuring the reaction is driven to completion.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid cake with a small amount of acetone.
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Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude solid product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(4-Propionylphenoxy)acetamide as a crystalline solid. Dry the final product under vacuum.
Section 3: Structural Elucidation and Spectroscopic Analysis
Structural confirmation is a critical, self-validating step in synthesis. While experimental spectra for this compound are not in public databases, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.
Expected Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.95 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the propionyl group. The electron-withdrawing ketone deshields these protons, shifting them downfield.
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δ 7.3-7.5 (br s, 2H): Amide (NH₂) protons.
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δ 7.05 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ether linkage.
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δ 4.55 (s, 2H): Methylene (-O-CH₂-) protons adjacent to the ether oxygen.
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δ 3.05 (q, J=7.2 Hz, 2H): Methylene (-CH₂-CH₃) protons of the propionyl group.
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δ 1.10 (t, J=7.2 Hz, 3H): Methyl (-CH₂-CH₃) protons of the propionyl group.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 197.0: Carbonyl carbon of the propionyl ketone.
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δ 169.5: Carbonyl carbon of the acetamide.
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δ 162.0: Aromatic carbon attached to the ether oxygen.
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δ 131.0: Aromatic carbons ortho to the propionyl group.
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δ 130.5: Quaternary aromatic carbon attached to the propionyl group.
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δ 114.5: Aromatic carbons ortho to the ether linkage.
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δ 67.0: Methylene carbon (-O-CH₂-).
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δ 31.0: Methylene carbon of the propionyl group.
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δ 8.5: Methyl carbon of the propionyl group.
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IR (KBr, cm⁻¹):
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3400-3200: N-H stretching of the primary amide.
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3000-2850: C-H stretching of alkyl groups.
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~1680: C=O stretching of the aryl ketone.
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~1660: C=O stretching of the primary amide (Amide I band).
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~1600, 1580, 1500: C=C stretching of the aromatic ring.
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~1240: Asymmetric C-O-C (aryl ether) stretching.
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Mass Spectrometry (EI):
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m/z 207: Molecular ion [M]⁺.
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m/z 150: Fragment corresponding to the loss of the acetamide group.
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m/z 121: Fragment corresponding to the 4-hydroxypropiophenone cation.
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m/z 57: Propionyl cation [CH₃CH₂CO]⁺.
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Section 4: Potential Pharmacological Significance and Applications
The therapeutic potential of 2-(4-Propionylphenoxy)acetamide can be inferred from extensive research on structurally related phenoxy acetamide derivatives. This class of compounds frequently interacts with enzymes and signaling pathways involved in inflammation and cell proliferation.[3][9]
Anti-inflammatory and Analgesic Potential
A significant body of research has identified phenoxy acetamide derivatives as potent anti-inflammatory and analgesic agents.[1][4][10] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[11] The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain, fever, and inflammation.
Given this precedent, it is highly plausible that 2-(4-Propionylphenoxy)acetamide could function as a COX inhibitor. The propionyl group is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, suggesting its potential contribution to anti-inflammatory activity.
Sources
- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 445232-54-2|2-(4-Propionylphenoxy)acetamide|BLD Pharm [bldpharm.com]
- 8. 2-(4-Propionylphenoxy)acetamide | 445232-54-2 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
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- 11. galaxypub.co [galaxypub.co]
